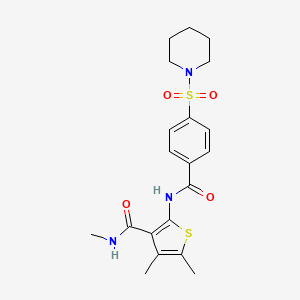

2-(3-Methanesulfonylbenzenesulfonamido)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

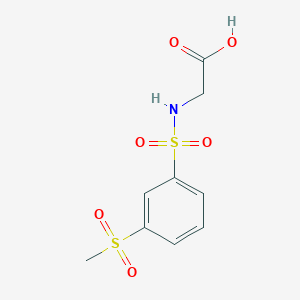

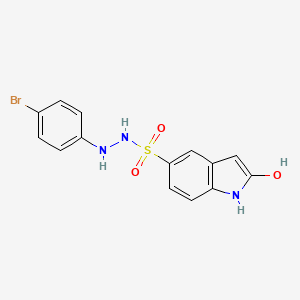

2-(3-Methanesulfonylbenzenesulfonamido)acetic acid, also known as MSB, is an organic compound with the CAS Number: 2094834-29-2 . It has a molecular weight of 293.32 and is commonly used in various chemical and biological applications.

Molecular Structure Analysis

The IUPAC name for this compound is ((3-(methylsulfonyl)phenyl)sulfonyl)glycine . The InChI Code is 1S/C9H11NO6S2/c1-17(13,14)7-3-2-4-8(5-7)18(15,16)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Oxidation of Nauseous Sulfur Compounds

Research has highlighted the effectiveness of photocatalytic processes, involving materials like TiO2 and aromatic photosensitizers, in oxidizing reduced sulfur compounds which are by-products in numerous industrial processes. This oxidation is crucial for reducing harmful and malodorous effects in industrial and water treatment plants, showcasing a potential area where 2-(3-Methanesulfonylbenzenesulfonamido)acetic acid derivatives could be applied for environmental remediation efforts (Cantau et al., 2007).

Methane Production and Oxidation in Microbial Communities

Studies on microbial communities mediating the anaerobic oxidation of methane with sulfate have provided diagnostic lipid biomarker and stable carbon isotope signatures. This research is essential for understanding methane cycles in marine environments and potentially guides the development of microbial or chemical methods to control methane emissions, where this compound could play a role in microbial growth or activity modulation (Niemann & Elvert, 2008).

Biotechnological Applications of Methanotrophic Bacteria

Methanotrophs, capable of using methane as their sole carbon source, present various biotechnological applications, including the production of single-cell protein, biopolymers, and other valuable compounds. The research underscores the potential for using methanotrophs in processes that reduce methane levels while also generating economically valuable products. This suggests a framework where compounds like this compound could be investigated for enhancing the efficiency or selectivity of methanotroph-based applications (Strong, Xie, & Clarke, 2015).

Methanogenesis in Anoxic Environments

The process of methanogenesis, a key step in the anaerobic degradation of organic matter, has been reviewed, highlighting the importance of understanding this pathway for predicting methane emission scenarios and developing mitigation strategies. Given the chemical nature of this compound, research could explore its impact on methanogenesis pathways or its use in developing inhibitors targeting specific steps in the methane production process (Conrad, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

2-[(3-methylsulfonylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6S2/c1-17(13,14)7-3-2-4-8(5-7)18(15,16)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZMMDHMWWSHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2559219.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2559220.png)

![5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2559222.png)

![5-chloro-2-(methylsulfanyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2559223.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559224.png)